Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
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Overview
Description
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound It is characterized by the presence of benzoic acid moieties linked through a triazine core, with diphenylamino and diethylamino groups enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and diphenylamine under controlled conditions.
Linking of Benzoic Acid Moieties: The benzoic acid groups are introduced via esterification reactions, where benzoic acid derivatives react with the triazine core.
Introduction of Diethylamino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine core, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Drug Development: Its structural framework can be modified to develop new pharmaceutical agents.
Medicine
Diagnostics: Use in diagnostic assays due to its ability to interact with biological molecules.
Industry
Coatings: Utilized in the formulation of high-performance coatings and paints.
Plastics: Incorporated into plastic materials to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases and phosphatases, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Similar in structure but lacks the triazine core.
4,4’-Oxybis(benzoic acid): Contains benzoic acid moieties linked through an ether bond, without the triazine and diphenylamino groups.
Uniqueness
Structural Complexity: The presence of the triazine core and diphenylamino groups makes it more complex and versatile.
Functional Diversity:
This detailed article provides a comprehensive overview of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85826-19-3 |
---|---|
Molecular Formula |
C47H58N6O6 |
Molecular Weight |
803.0 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C47H58N6O6/c1-9-51(10-2)31-33(5)35(7)56-43(54)37-23-27-41(28-24-37)58-46-48-45(53(39-19-15-13-16-20-39)40-21-17-14-18-22-40)49-47(50-46)59-42-29-25-38(26-30-42)44(55)57-36(8)34(6)32-52(11-3)12-4/h13-30,33-36H,9-12,31-32H2,1-8H3 |
InChI Key |
QUKMWPNUFLDQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OC(C)C(C)CN(CC)CC |
Origin of Product |
United States |
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